molecular formula C12H9NO3 B6386490 3-(3-Hydroxyphenyl)picolinic acid, 95% CAS No. 1258621-67-8

3-(3-Hydroxyphenyl)picolinic acid, 95%

Cat. No. B6386490
CAS RN: 1258621-67-8
M. Wt: 215.20 g/mol
InChI Key: DMOWBXGQOUZJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyphenyl)picolinic acid (3-HPPA) is an organic acid compound with a complex chemical structure that has been studied for its potential applications in various areas of scientific research. It has a wide range of applications in the field of biochemistry, physiology, and pharmaceuticals due to its unique properties.

Scientific Research Applications

3-(3-Hydroxyphenyl)picolinic acid, 95% has been studied for its potential applications in various areas of scientific research, such as biochemistry, physiology, and pharmaceuticals. In biochemistry, it has been used as a reagent for the detection of proteins and enzymes, as well as for the quantification of DNA and RNA. In physiology, it has been used to study the effects of certain drugs on the body, as well as to identify and quantify various hormones. In pharmaceuticals, it has been used to study the pharmacokinetics and pharmacodynamics of certain drugs.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a chelating agent, binding to metals and other molecules in the body and forming complexes that can be used for various purposes. It has also been suggested that it may act as a reducing agent, reducing the oxidation of certain molecules.
Biochemical and Physiological Effects
3-(3-Hydroxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant and anti-inflammatory properties, as well as to inhibit the growth of certain bacteria and fungi. It has also been found to have an effect on the metabolism of certain hormones, as well as on the production of certain enzymes.

Advantages and Limitations for Lab Experiments

3-(3-Hydroxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored in a stable form. It is also non-toxic and has a low boiling point, making it suitable for use in a variety of laboratory applications. However, it has some limitations, such as the fact that it is unstable in the presence of light and air, and it is not very soluble in water.

Future Directions

Given its potential applications in various areas of scientific research, 3-(3-Hydroxyphenyl)picolinic acid, 95% has a wide range of potential future directions. These include further research into its biochemical and physiological effects, as well as its potential applications in the fields of biochemistry, physiology, and pharmaceuticals. Additionally, further research could be done to explore its potential as a reducing agent and its ability to chelate metals and other molecules. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of certain bacteria and fungi.

Synthesis Methods

3-(3-Hydroxyphenyl)picolinic acid, 95% can be synthesized in the laboratory through a process known as the Grignard reaction. This involves the reaction of a Grignard reagent, such as a magnesium halide, with an aldehyde or ketone. The reaction of a Grignard reagent with an aldehyde or ketone yields a tertiary alcohol, which can be then oxidized to produce 3-(3-Hydroxyphenyl)picolinic acid, 95%.

properties

IUPAC Name

3-(3-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)10-5-2-6-13-11(10)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWBXGQOUZJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenyl)picolinic acid

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